
6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C24H16Cl2N2O2 and its molecular weight is 435.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A benign methodology for the synthesis of substituted isoxazolines, closely related to the compound , has been developed using acetic acid aqueous solution under ultrasound irradiation. This method offers advantages like operational simplicity, higher yield, and environmental friendliness (Tiwari, Parvez, & Meshram, 2011).
Antimicrobial Activity
- Novel quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. A series involving the core structure of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one has shown promising results against strains like Escherichia coli, Staphylococcus aureus, and others (Desai, Dodiya, Shihora, 2011).
Antitumor Activity
- Quinazoline derivatives with structural similarities have been studied for their potential as antitumor agents. These compounds, including variations of the core structure, have shown inhibitory effects against tumor cells in vitro, providing a basis for further research into their application as anti-cancer drugs (Zhang et al., 2019).
Synthesis Techniques
- Studies on the amination of chloroarylquinazolines have provided insights into producing derivatives, including those with phenylquinazoline structures. These methodologies contribute to the broader understanding of synthesizing complex quinazoline derivatives (Sedova & Shkurko, 1995).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the isoxazole ring, followed by the synthesis of the quinoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "2-chlorophenylhydrazine", "2-chlorobenzaldehyde", "ethyl acetoacetate", "acetic anhydride", "sodium ethoxide", "4-chloroaniline", "benzaldehyde", "2-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium methoxide", "acetic acid", "sodium hydroxide", "4-chlorobenzoic acid", "2-aminobenzoic acid", "2-chloro-4,5-dihydroisoxazole" ], "Reaction": [ "Synthesis of 2-chlorophenylhydrazine by reacting 2-chlorobenzaldehyde with hydrazine hydrate", "Synthesis of ethyl 2-chloro-2-(2-chlorophenyl)acetate by reacting 2-chlorophenylhydrazine with ethyl acetoacetate", "Synthesis of 5-(2-chlorophenyl)-4,5-dihydroisoxazole by reacting ethyl 2-chloro-2-(2-chlorophenyl)acetate with acetic anhydride and sodium ethoxide", "Synthesis of 4-chloro-N-(2-chlorophenyl)benzamide by reacting 4-chloroaniline with benzaldehyde", "Synthesis of 2-nitro-4-phenylquinoline by reacting 2-nitrobenzaldehyde with ethyl cyanoacetate and sodium methoxide", "Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one by coupling 5-(2-chlorophenyl)-4,5-dihydroisoxazole with 2-nitro-4-phenylquinoline in the presence of acetic acid and sodium hydroxide, followed by reduction with sodium dithionite and acetic acid, and finally cyclization with 4-chlorobenzoic acid" ] } | |
CAS-Nummer |
402951-63-7 |
Molekularformel |
C24H16Cl2N2O2 |
Molekulargewicht |
435.3 |
IUPAC-Name |
6-chloro-3-[5-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-15-10-11-19-17(12-15)22(14-6-2-1-3-7-14)23(24(29)27-19)20-13-21(30-28-20)16-8-4-5-9-18(16)26/h1-12,21H,13H2,(H,27,29) |
InChI-Schlüssel |
OFUKKSPZMKXLAN-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


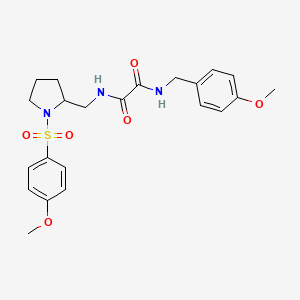
![1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B2707581.png)
![2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2707584.png)

![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B2707586.png)
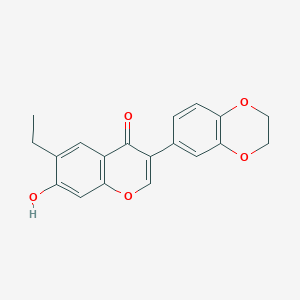
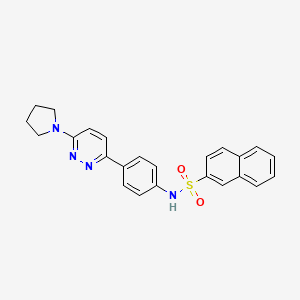
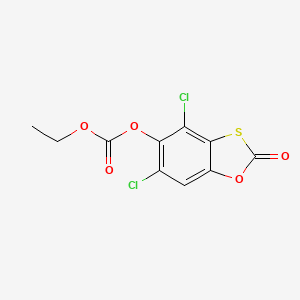
![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)
![Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)

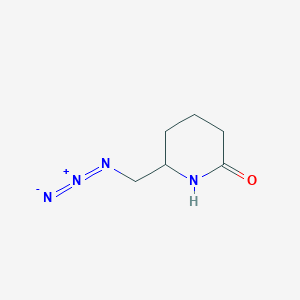
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)
